Welcome to the BenchChem Online Store!
molecular formula C4H7NS B8605428 4-Sulfanylbutanenitrile CAS No. 66592-88-9

4-Sulfanylbutanenitrile

Cat. No. B8605428
M. Wt: 101.17 g/mol
InChI Key: KEDMCNJBFNYBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05672701

Procedure details

A solution of allyl (4R,5R,6S)-4-(2"-azidoethyl)-6-[(1'R)-1'-tert-butyldimethylsilyloxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0heptane-2-carboxylate (6.46 mmol, prepared by cyclization of 3.0 g, 6.46 mmol of the diazo precursor prepared in Example 2, Step E) in dry acetonitrile (50 mL) was treated at -15° C. and under Argon with diphenyl chlorophosphate (1.4 mL, 6.75 mmol) and N,N-diisopropylethylamine (1.2 mL, 6.9 mmol) added simultaneously over 5 min. A small crystal of 4-N,N-dimethylaminopyridine was then added and the temperature of the mixture was slowly warmed to 0°-5° C. over 30 min. N,N-Diisopropylethylamine (1.2 mL, 6.9 mmol) and 4-mercaptobutyronitrile (1.31 g, 13.0 mmol) [obtained from basic hydrolysis of an aqueous tetrahydrofuran solution of 4-acetylmercaptobutyronitrile (U.S. Pat. No. 3,223,585)] were added and the mixture was stirred at 0°-5° C. for 4 h and overnight at -15° C. The reaction mixture was then diluted with EtOAc (300 mL), washed with water, 1M NaHSO3, saturated NaHCO3, brine and dried (MgSO4). Evaporation of the solvent gave an oil which was chromatographed on silica gel (5×15 cm). Elution with a mixture of EtOAc and toluene (1:9) gave 2.62 g (78%) of the title compound as a brown oil:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
allyl (4R,5R,6S)-4-(2"-azidoethyl)-6-[(1'R)-1'-tert-butyldimethylsilyloxyethyl]-3,7-dioxo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
0heptane-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazo
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(OC1C=CC=CC=1)(OC1C=CC=CC=1)=O.[CH:18]([N:21]([CH2:25][CH3:26])[CH:22]([CH3:24])[CH3:23])([CH3:20])[CH3:19].O1CCCC1.C([S:35][CH2:36][CH2:37][CH2:38][C:39]#[N:40])(=O)C>C(#N)C>[CH:18]([N:21]([CH2:25][CH3:26])[CH:22]([CH3:24])[CH3:23])([CH3:20])[CH3:19].[SH:35][CH2:36][CH2:37][CH2:38][C:39]#[N:40]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCCC#N
Step Two
Name
allyl (4R,5R,6S)-4-(2"-azidoethyl)-6-[(1'R)-1'-tert-butyldimethylsilyloxyethyl]-3,7-dioxo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
0heptane-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diazo
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
4-N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added simultaneously over 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was slowly warmed to 0°-5° C. over 30 min
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(C)C)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.9 mmol
AMOUNT: VOLUME 1.2 mL
Name
Type
product
Smiles
SCCCC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13 mmol
AMOUNT: MASS 1.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.